molecular formula C9H6O3 B13457336 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

Cat. No.: B13457336
M. Wt: 162.14 g/mol
InChI Key: AHVCKXVOVUUHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a benzofuran derivative, which undergoes oxidation to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as catalytic reactions, purification through crystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it might inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
  • 3-Oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
  • 2-Benzofurancarboxaldehyde

Comparison: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is unique due to its specific functional groups and reactivity.

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

1-oxo-3H-2-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-4H,5H2

InChI Key

AHVCKXVOVUUHOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.